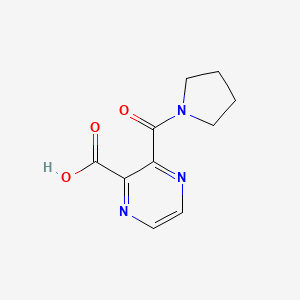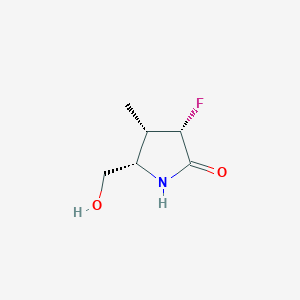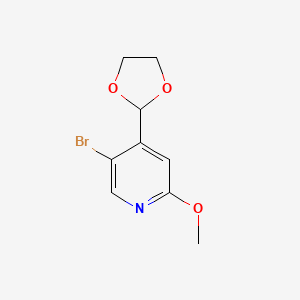
5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine: is a chemical compound that belongs to the class of pyridines It features a bromine atom at the 5th position, a 1,3-dioxolane ring at the 4th position, and a methoxy group at the 2nd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or reduced pyridine derivatives .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridines .
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the materials science industry, this compound can be used to develop new materials with specific properties, such as polymers or coatings with enhanced stability and performance .
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the functional groups on the pyridine ring can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 5-Bromo-4-(1,3-dioxolan-2-yl)benzo[d][1,3]dioxole
- 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
- (5-bromo-4-(1,3-dioxolan-2-yl)-2-fluorophenyl)trimethylsilane
Comparison: Compared to similar compounds, 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets. The presence of the 1,3-dioxolane ring also adds to its structural diversity, making it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
5-bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO3/c1-12-8-4-6(7(10)5-11-8)9-13-2-3-14-9/h4-5,9H,2-3H2,1H3 |
Clé InChI |
MOBJCGHEFZMGMC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1)C2OCCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


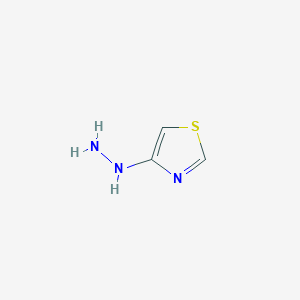
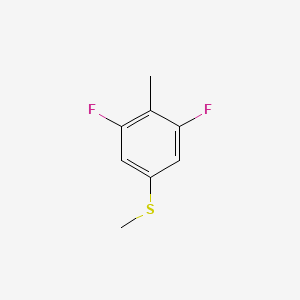

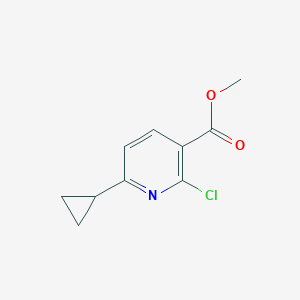
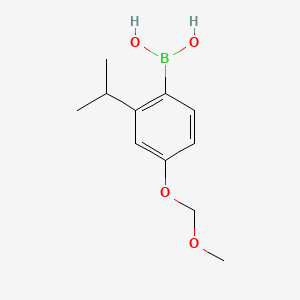

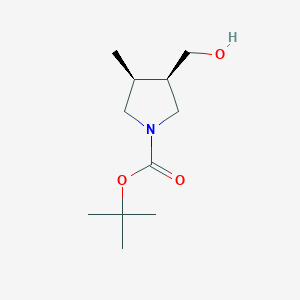

![1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)
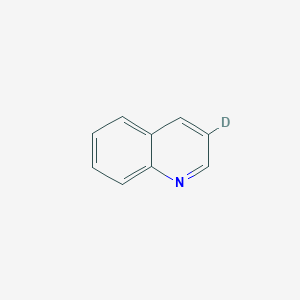
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)

